molecular formula C8H6N4O2 B13882109 1-(pyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid

1-(pyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13882109
M. Wt: 190.16 g/mol
InChI Key: KGBSENMSMKVDQQ-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features both pyrimidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 2-aminopyrimidine with pyrazole-5-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDC.HCl and DMAP in a solvent like dichloromethane. The mixture is stirred at elevated temperatures to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products:

    Oxidation: Corresponding carboxylate derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide or ester derivatives.

Scientific Research Applications

1-(Pyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(pyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-(Pyrimidin-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to its dual-ring structure, which provides a versatile scaffold for the development of various biologically active molecules. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

2-pyrimidin-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C8H6N4O2/c13-7(14)6-2-5-11-12(6)8-9-3-1-4-10-8/h1-5H,(H,13,14)

InChI Key

KGBSENMSMKVDQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N2C(=CC=N2)C(=O)O

Origin of Product

United States

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